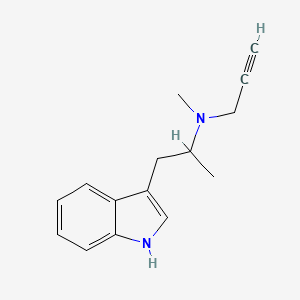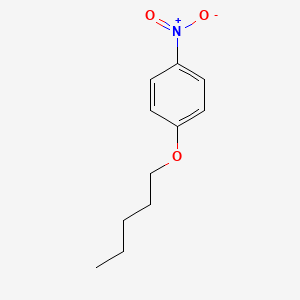
Mapcho-10
Descripción general
Descripción
Análisis Bioquímico
Biochemical Properties
Decyl 2-Trimethylazaniumylethyl Phosphate plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the peroxisomal matrix-protein-import receptor, Pex14p . This interaction is crucial for the import of peroxisomal targeting signal 1 (PTS1) proteins into peroxisomes, which are essential for cellular metabolism and detoxification processes.
Cellular Effects
Decyl 2-Trimethylazaniumylethyl Phosphate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Pex14p can impact the import of PTS1 proteins, thereby affecting peroxisomal functions and overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Decyl 2-Trimethylazaniumylethyl Phosphate involves binding interactions with biomolecules such as Pex14p. This binding facilitates the import of PTS1 proteins into peroxisomes, which is essential for maintaining cellular metabolism and detoxification processes . Additionally, Decyl 2-Trimethylazaniumylethyl Phosphate may exhibit enzyme inhibition or activation, leading to changes in gene expression and cellular functions.
Transport and Distribution
Within cells and tissues, Decyl 2-Trimethylazaniumylethyl Phosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
Decyl 2-Trimethylazaniumylethyl Phosphate exhibits specific subcellular localization, primarily within peroxisomes. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular compartments. The activity and function of Decyl 2-Trimethylazaniumylethyl Phosphate are influenced by its precise subcellular localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mapcho-10 is synthesized through a series of chemical reactions involving the alkylation of phosphocholine. The synthetic route typically involves the reaction of decyl bromide with phosphocholine under basic conditions to form n-decylphosphocholine . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Mapcho-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphocholine oxides.
Reduction: The compound can be reduced to form phosphocholine derivatives with different alkyl chain lengths.
Substitution: This compound can undergo substitution reactions where the decyl group is replaced with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives with different alkyl chain lengths and functional groups, which can be used for different biochemical applications .
Aplicaciones Científicas De Investigación
Mapcho-10 has a wide range of scientific research applications, including:
Mecanismo De Acción
Mapcho-10 exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound forms micelles that encapsulate the hydrophobic regions of proteins, allowing them to remain stable and functional in solution . The molecular targets include various membrane proteins, and the pathways involved are primarily related to protein solubilization and stabilization .
Comparación Con Compuestos Similares
Mapcho-10 is compared with other similar compounds such as:
n-dodecylphosphocholine: Similar in structure but has a longer alkyl chain, making it more hydrophobic and suitable for different applications.
decanoyl lysophosphatidylcholine: Less stable to hydrolytic degradation compared to this compound.
n-hexylphosphocholine: Has a shorter alkyl chain and different solubilization properties.
This compound is unique due to its balance of hydrophobicity and stability, making it an ideal detergent for a wide range of biochemical applications .
Propiedades
IUPAC Name |
decyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220782 | |
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70504-28-8 | |
| Record name | N-Decylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the synthesized compound unique in terms of its physical properties?
A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)







